molecular formula C14H17ClN2O B5158127 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole

Cat. No.: B5158127
M. Wt: 264.75 g/mol
InChI Key: OPEONFVBUCNFIE-UHFFFAOYSA-N
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Description

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 4-chloro-2,6-dimethylphenoxy group attached to the imidazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 1-bromo-3-chloropropane.

    Formation of Intermediate: The 4-chloro-2,6-dimethylphenol reacts with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, to form 3-(4-chloro-2,6-dimethylphenoxy)propane.

    Cyclization: The intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its imidazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidinium: Similar structure but contains a piperidine ring instead of an imidazole ring.

    4-chloro-2,6-dimethylphenol: The phenol precursor used in the synthesis of the target compound.

Uniqueness: 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole is unique due to its specific combination of a phenoxy group and an imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-11-8-13(15)9-12(2)14(11)18-7-3-5-17-6-4-16-10-17/h4,6,8-10H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEONFVBUCNFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2C=CN=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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